Biochemical ICMT Inhibition: Mid-Range Potency Distinguishes Icmt-IN-33 from Ultra-Potent and Low-Potency Analogs
Icmt-IN-33 exhibits a biochemical IC50 of 0.46 μM against ICMT [1]. This places it at an intermediate potency position within the THP-derived inhibitor series, substantially less potent than the ultra-potent nanomolar analogs (e.g., compound 68, IC50 = 0.0038 μM) but significantly more potent than the initial hit compound 3 (IC50 = 0.53 μM) and comparable to compound 49 (IC50 = 0.47 μM) [1]. Compared to the well-studied indole-based inhibitor cysmethynil (IC50 = 2.4 μM), Icmt-IN-33 demonstrates approximately 5-fold greater biochemical potency .
| Evidence Dimension | Biochemical ICMT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.46 μM |
| Comparator Or Baseline | Compound 68 (ICMT-IN-31): 0.0038 μM; Compound 49 (ICMT-IN-13): 0.47 μM; Compound 3 (hit): 0.53 μM; Cysmethynil: 2.4 μM; Compound 75: 0.0013 μM |
| Quantified Difference | 120-fold less potent than compound 68; ~1.1-fold more potent than compound 3; 5.2-fold more potent than cysmethynil; 354-fold less potent than compound 75 |
| Conditions | In vitro biochemical ICMT enzyme assay using recombinant protein; exact assay conditions as described in J. Med. Chem. 2011, 54(14), 5031-5047 |
Why This Matters
Mid-range potency makes Icmt-IN-33 suitable for experiments requiring partial target engagement without the complete ablation of ICMT activity that ultra-potent analogs would induce.
- [1] Judd, W. R.; Slattum, P. M.; Hoang, K. C.; Bhoite, L.; Valppu, L.; Alberts, G.; Brown, B.; Roth, B.; Ostanin, K.; Huang, L.; Wettstein, D.; Richards, B.; Willardsen, J. A. Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). J. Med. Chem. 2011, 54 (14), 5031–5047. View Source
